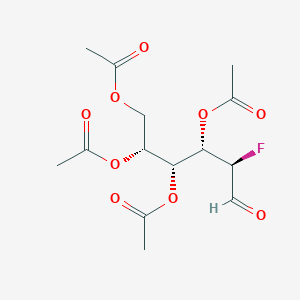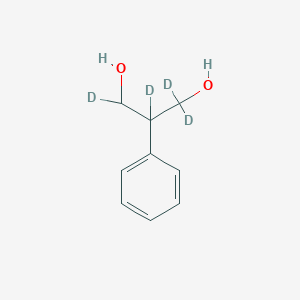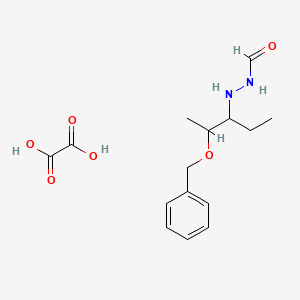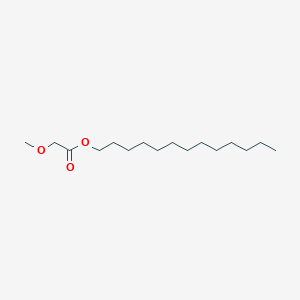
Methoxyacetic acid, tridecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an ester derived from methoxyacetic acid and tridecanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxyacetic acid tridecyl ester can be synthesized through esterification, a reaction between methoxyacetic acid and tridecanol in the presence of a catalyst. The reaction typically involves heating the carboxylic acid and alcohol with a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible and requires careful control of conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of methoxyacetic acid tridecyl ester follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, with the removal of water to shift the equilibrium towards ester formation. The product is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
Methoxyacetic acid tridecyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into methoxyacetic acid and tridecanol in the presence of an acid or base.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation and Reduction: While esters are generally stable, they can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, such as hydrochloric acid.
Transesterification: This reaction requires an alcohol and a catalyst, such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Methoxyacetic acid and tridecanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Scientific Research Applications
Methoxyacetic acid tridecyl ester has various applications in scientific research:
Mechanism of Action
The mechanism of action of methoxyacetic acid tridecyl ester involves its ability to undergo hydrolysis, releasing methoxyacetic acid and tridecanol. Methoxyacetic acid can then interact with various molecular targets and pathways, influencing cellular processes. The ester itself can penetrate biological membranes, making it useful in drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
- Methoxyacetic acid ethyl ester
- Methoxyacetic acid methyl ester
- Methoxyacetic acid butyl ester
Uniqueness
Methoxyacetic acid tridecyl ester is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This longer chain enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications requiring membrane permeability .
Properties
Molecular Formula |
C16H32O3 |
|---|---|
Molecular Weight |
272.42 g/mol |
IUPAC Name |
tridecyl 2-methoxyacetate |
InChI |
InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-16(17)15-18-2/h3-15H2,1-2H3 |
InChI Key |
CKSSVZRFQQDWTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


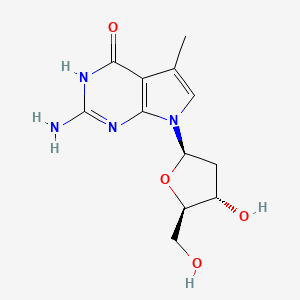
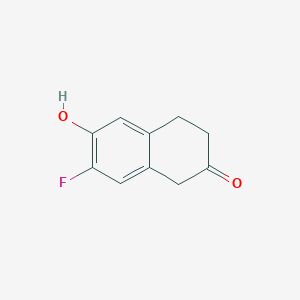
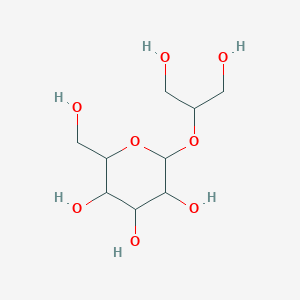

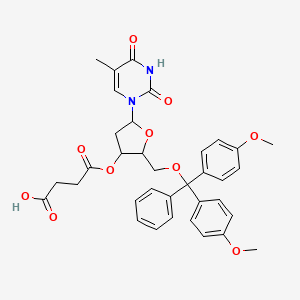
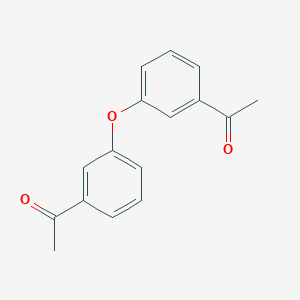
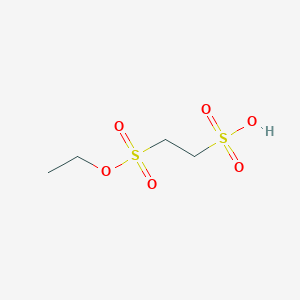
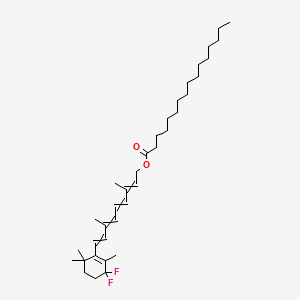
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
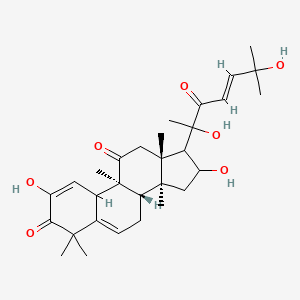
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
